2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate
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Overview
Description
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with a 4-methylphenyl group, a triphenylphosphonio group, and a thiolate group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with urea and thiourea in the presence of a base to form the pyrimidine ring. The triphenylphosphonio group is introduced through a nucleophilic substitution reaction using triphenylphosphine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as reduced reaction times and improved yields. For example, the use of microreactors can facilitate the rapid synthesis of triphenylphosphonio derivatives, achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylphosphonio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate group can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonio group can facilitate binding to active sites, while the thiolate group can participate in redox reactions, influencing the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- 2-(4-Methylphenyl)-4-(triphenylphosphonio)-1,3-thiazole-5-thiolate
Uniqueness
Compared to similar compounds, 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate has a unique combination of functional groups that allow it to participate in a broader range of chemical reactions. Its pyrimidine ring structure also provides distinct binding properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C29H24N2OPS+ |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-6-oxo-4-sulfanyl-1H-pyrimidin-5-yl]-triphenylphosphanium |
InChI |
InChI=1S/C29H23N2OPS/c1-21-17-19-22(20-18-21)27-30-28(32)26(29(34)31-27)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3,(H-,30,31,32,34)/p+1 |
InChI Key |
CSOLLSZMUCSAEI-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)S |
Origin of Product |
United States |
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